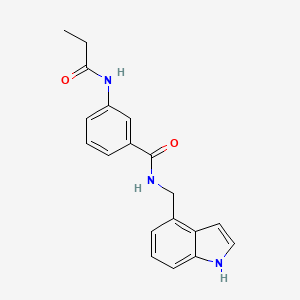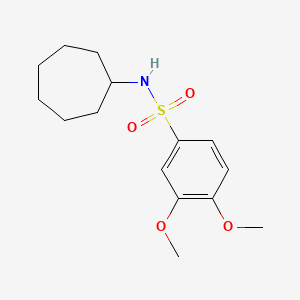
N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide
Overview
Description
N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide, also known as KP372-1, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide involves the inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide disrupts the normal cellular processes that cancer cells rely on for survival, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide induces apoptosis, or programmed cell death, in cancer cells. The compound also causes cell cycle arrest, preventing cancer cells from dividing and multiplying. Additionally, N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide in lab experiments is its selective cytotoxicity towards cancer cells, which reduces the risk of harming normal cells. However, the compound has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.
Future Directions
Future research on N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide could focus on improving its stability and solubility to increase its effectiveness in cancer treatment. Additionally, studies could explore the use of N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide in combination with other cancer treatments to enhance its therapeutic effects. Further research could also investigate the potential use of N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide in other diseases, such as neurodegenerative disorders.
Scientific Research Applications
N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide has been studied for its potential use in cancer treatment. Research has shown that the compound has selective cytotoxicity towards cancer cells, meaning it can kill cancer cells while sparing normal cells. N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and prostate cancer cells.
properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-18(23)22-15-7-3-5-13(11-15)19(24)21-12-14-6-4-8-17-16(14)9-10-20-17/h3-11,20H,2,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUAPPZKGNTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4018799.png)
![N-benzyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4018808.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4018816.png)

![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4018825.png)
![2,2,2-trichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4018828.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4018832.png)
![N-(2,6-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4018837.png)
![4-chloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B4018845.png)
![N-(2,4-dimethoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4018852.png)
![2-chloro-4-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4018855.png)

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4018875.png)
![N-(4-fluorophenyl)-1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B4018881.png)